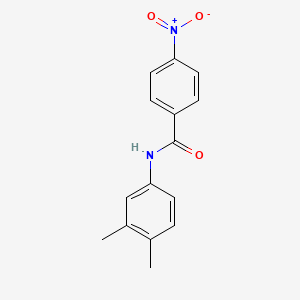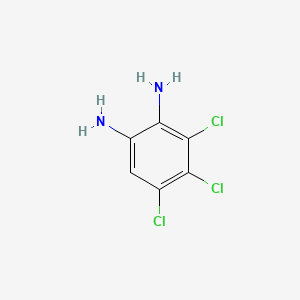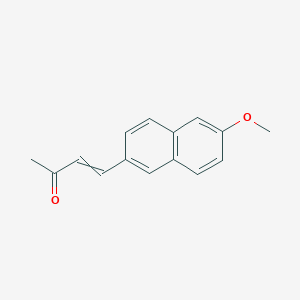
4-(6-METHOXYNAPHTHALEN-2-YL)BUT-3-EN-2-ONE
Overview
Description
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . . This compound features a naphthalene ring substituted with a methoxy group and a butenone side chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one typically involves the condensation of 6-methoxy-2-naphthaldehyde with acetone under basic conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to form the enone structure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding carboxylic acids or epoxides.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methoxy group on the naphthalene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, epoxides.
Reduction: Alcohols, alkanes.
Substitution: Various substituted naphthalenes.
Scientific Research Applications
4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and as a reference standard for analytical methods.
Biology: Studying its effects on biological systems and its potential as a bioactive compound.
Medicine: Investigating its role as an impurity in pharmaceutical formulations and its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one involves its interaction with various molecular targets and pathways. The enone moiety can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
Nabumetone: A nonsteroidal anti-inflammatory drug (NSAID) with a similar naphthalene structure.
6-Methoxy-2-naphthaldehyde: A precursor in the synthesis of 4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one.
4-(6-Methoxynaphthalen-2-yl)butan-2-one: A reduced form of the compound.
Uniqueness
This compound is unique due to its enone structure, which imparts distinct reactivity and potential biological activity. Its methoxy-substituted naphthalene ring also contributes to its unique chemical properties and applications .
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
4-(6-methoxynaphthalen-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C15H14O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h3-10H,1-2H3 |
InChI Key |
ODKROFHKPKRFPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
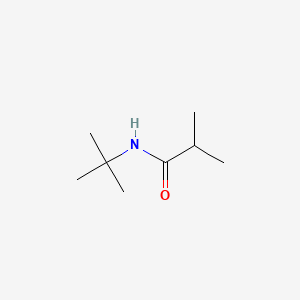
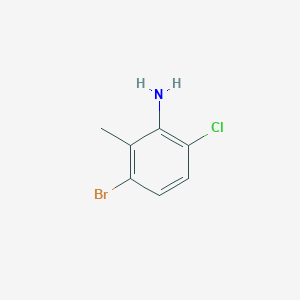
![Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B8795877.png)
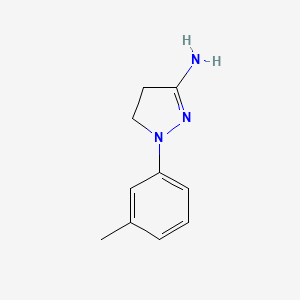
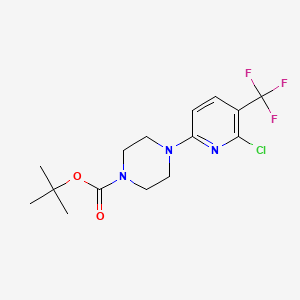
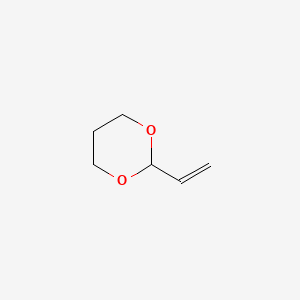

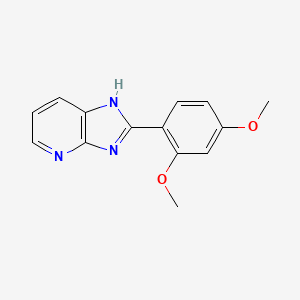
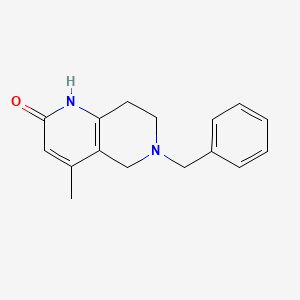
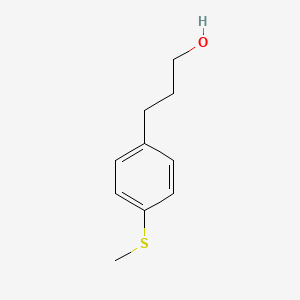
![1-chloro-4-[(4-nitrobenzyl)thio]benzene](/img/structure/B8795959.png)
![(3-p-Tolyl-[1,2,4]oxadiazol-5-yl)-acetic acid](/img/structure/B8795965.png)
